

# Technical Brief: Chirality of Piperonyl Acetate

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## Compound of Interest

Compound Name: Piperonyl acetate

Cat. No.: B1198404

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Summary: This document addresses the stereochemical nature of **Piperonyl acetate** (CAS 326-61-4), a compound used in the fragrance and flavor industries. Based on structural analysis, **Piperonyl acetate** is definitively classified as an achiral molecule.

## Structural Analysis

**Piperonyl acetate**, systematically named (1,3-benzodioxol-5-yl)methyl acetate, has the chemical formula  $C_{10}H_{10}O_4$ .<sup>[1][2][3][4]</sup> Its structure consists of a 1,3-benzodioxole ring system connected to a methyl acetate group via a methylene bridge.

To determine chirality, a molecule is assessed for the presence of stereocenters and overall symmetry. A stereocenter, most commonly a carbon atom, must be bonded to four different substituent groups.

In the case of **Piperonyl acetate**, no atom within the molecule meets the criteria to be a stereocenter.<sup>[1]</sup>

- **Aromatic and Dioxole Ring Carbons:** These carbons are  $sp^2$ -hybridized and part of a planar ring system, bonded to only three other atoms.
- **Methylene Bridge Carbon ( $-CH_2-$ ):** The carbon atom connecting the ring to the acetate group is bonded to two hydrogen atoms, which are identical. Therefore, it is not a stereocenter.

- Carbonyl Carbon (C=O): This carbon is  $sp^2$ -hybridized and double-bonded to an oxygen atom, so it is not a stereocenter.
- Methyl Carbon (-CH<sub>3</sub>): This carbon is bonded to three identical hydrogen atoms and is not a stereocenter.

Since **Piperonyl acetate** lacks any stereocenters and possesses a plane of symmetry, it is achiral.<sup>[1]</sup> This means it is superimposable on its mirror image and does not exhibit optical activity.<sup>[1]</sup>

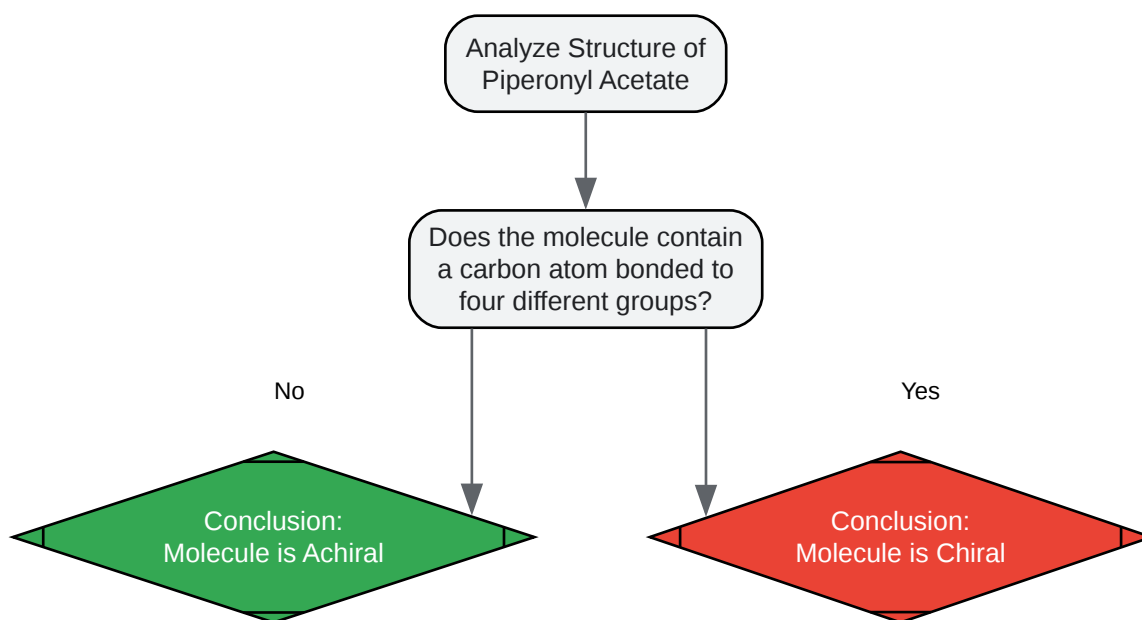
## Physicochemical Properties Related to Chirality

Consistent with its achiral nature, the physicochemical data for **Piperonyl acetate** show no indication of optical activity.

Property	Value	Reference
Chirality	Achiral	<sup>[1]</sup>
Defined Stereocenters	0	<sup>[1]</sup>
Optical Activity	None	<sup>[1]</sup>

## Logical Assessment of Chirality

The determination of **Piperonyl acetate**'s achiral nature follows a straightforward logical workflow based on its molecular structure.



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Figure 1. Logical workflow for determining the chirality of a molecule.

## Conclusion

For researchers, scientists, and drug development professionals, it is crucial to understand the stereochemistry of compounds. **Piperonyl acetate** is unequivocally an achiral molecule.<sup>[1]</sup> It does not have stereoisomers (enantiomers or diastereomers) and will not rotate plane-polarized light. Therefore, considerations related to enantioselective synthesis, chiral separation, or differential biological activity of stereoisomers are not applicable to this compound.

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## References

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